Oroidin from Agelas Sponges: A Technical Guide to its Natural Sources, Isolation, and Characterization
Oroidin from Agelas Sponges: A Technical Guide to its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroidin, a bromopyrrole alkaloid first discovered in marine sponges of the genus Agelas, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of oroidin's natural sources, detailed methodologies for its isolation and purification from Agelas sponges, and a summary of its key quantitative and spectroscopic data. Furthermore, this document outlines the current understanding of oroidin's mechanism of action, particularly its role as an inhibitor of bacterial biofilm formation. Experimental protocols are detailed to enable replication, and quantitative data are presented in tabular format for clarity. Visual diagrams generated using the DOT language illustrate the isolation workflow and the proposed mechanism of antibacterial action, providing a comprehensive resource for researchers in natural product chemistry, drug discovery, and marine biotechnology.
Introduction to Oroidin
Oroidin is a secondary metabolite belonging to the pyrrole-2-aminoimidazole (P-2-AI) class of marine alkaloids.[1] First isolated in 1971 from the Mediterranean sponge Agelas oroides, it serves as a chemical defense mechanism for the sponge against predators and pathogens.[1][2] Its unique chemical structure, featuring a dibrominated pyrrole head and an aminoimidazole tail connected by a flexible linker, is the basis for a wide array of structurally related compounds also found in Agelas sponges.[2] The significant biological activities of oroidin, including antibacterial, antifungal, antibiofilm, and cytotoxic properties, make it a promising candidate for drug development.[1][3] Notably, its ability to inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics, has opened new avenues for combating persistent infections.[1][4]
Natural Sources of Oroidin
Oroidin and its derivatives are predominantly found in marine sponges of the genus Agelas.[1][2] This genus is widely distributed in tropical and subtropical waters, including the Caribbean Sea, the Mediterranean Sea, and the Indo-Pacific region.[2][5] While Agelas oroides was the first identified source, numerous other Agelas species have since been found to produce oroidin and a diverse family of related bromopyrrole alkaloids.
Table 1: Agelas Species Known to Produce Oroidin and Related Alkaloids
| Agelas Species | Geographic Location of Collection | Key Oroidin-Related Compounds Isolated | Reference(s) |
| Agelas oroides | Mediterranean Sea (Bay of Naples, Israeli Coast) | Oroidin, Hymenidin, Clathrodin | [2][4] |
| Agelas nakamurai | Okinawa, Indonesia | Mukanadins, Tauroacidins | [2] |
| Agelas conifera | Caribbean Sea | Oroidin, Sceptrin | [6] |
| Agelas clathrodes | Caribbean Sea (Desecheo Island) | Clathrodin | [2] |
| Agelas dispar | Caribbean Sea (Little San Salvador Island) | Dispacamides A-D | [4] |
| Agelas kosrae | Kosrae Island, Micronesia | Dioxysceptrin, Ageleste C | [1] |
| Agelas mauritiana | Enewetak Atoll, South China Sea | Midpacamide, 5-debromomidpacamide | [2] |
Isolation and Purification of Oroidin from Agelas Sponges
The isolation of oroidin from Agelas sponges is typically achieved through a multi-step process involving solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations. Bioassay-guided fractionation is often employed to track the active compounds throughout the purification process.
General Experimental Protocol
The following protocol is a synthesized methodology based on various published procedures for the isolation of oroidin and related bromopyrrole alkaloids.
3.1.1. Sample Collection and Preparation
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Collect sponge specimens (e.g., Agelas oroides) by hand using SCUBA at depths ranging from 15 to 50 meters.[5]
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Immediately after collection, freeze the sponge material at -20°C to preserve the chemical integrity of the secondary metabolites.
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Prior to extraction, thaw and chop the sponge material into small pieces.
3.1.2. Extraction
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Macerate the chopped sponge material (e.g., 1 kg wet weight) in methanol (MeOH) or a mixture of ethanol (EtOH) and MeOH (1:1) at room temperature for 24-48 hours.[7] Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the solvent extracts and evaporate under reduced pressure using a rotary evaporator to obtain a crude aqueous suspension.
3.1.3. Solvent Partitioning
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Suspend the crude extract in water and perform a liquid-liquid partitioning with a series of organic solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH).[1][7]
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The majority of bromopyrrole alkaloids, including oroidin, are typically found in the more polar fractions (EtOAc and n-BuOH).
-
Evaporate the solvent from each fraction to yield the respective crude fractions.
3.1.4. Chromatographic Purification
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Step 1: Reversed-Phase Flash Chromatography: Subject the bioactive fraction (e.g., the n-BuOH fraction) to C18 reversed-phase flash chromatography.[1] Elute with a stepwise gradient of decreasingly polar solvents, such as a water-methanol gradient (e.g., 100:0 to 0:100 H₂O:MeOH).[1] Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Step 2: Sephadex LH-20 Chromatography: Further purify the fractions containing oroidin using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase.[7] This step is effective for separating compounds based on their molecular size and removing pigments and other impurities.
-
Step 3: High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by one or more rounds of reversed-phase HPLC.
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Semi-preparative HPLC: Use a C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size) with a gradient elution system, for instance, a water-acetonitrile (H₂O:MeCN) gradient containing 0.1% trifluoroacetic acid (TFA).[1]
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Analytical HPLC: Assess the purity of the isolated oroidin using an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a similar gradient system.[1]
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Quantitative Data
The yield of oroidin and its derivatives can vary significantly depending on the Agelas species, geographical location, and the specific isolation protocol employed. The following table summarizes reported yields from various studies.
Table 2: Reported Yields of Oroidin and Related Bromopyrrole Alkaloids from Agelas Sponges
| Compound | Agelas Species | Starting Material (Wet Weight) | Yield (mg) | Yield (% of Wet Weight) | Reference(s) |
| 2-bromokeramadine | Agelas sp. | 3.9 kg | 0.2 | 0.0000051% | [8] |
| 2-bromo-9,10-dihydrokeramadine | Agelas sp. | 3.9 kg | 6.2 | 0.00016% | [8] |
| Tauroacidin C | Agelas sp. | 3.9 kg | 1.3 | 0.000033% | [8] |
| Mukanadin G | Agelas sp. | 3.9 kg | 20.3 | 0.00052% | [8] |
| Agelamadin A | Agelas sp. | 3.9 kg | 1.5 | 0.000038% | [6] |
| Oroidin | Agelas oroides (farmed) | Not specified | 70.3% of total metabolites | Not specified | [9] |
| Oroidin | Agelas oroides (wild) | Not specified | 80.4% of total metabolites | Not specified | [9] |
Characterization of Oroidin
The structure of isolated oroidin is confirmed using a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of oroidin. The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) is a key diagnostic feature.
Table 3: Mass Spectrometry Data for Oroidin
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁Br₂N₅O |
| Molecular Weight | 389.04 g/mol |
| HR-ESI-MS [M+H]⁺ | m/z 389.9406 (calculated for C₁₁H₁₂Br₂N₅O⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques (COSY, HSQC, HMBC), are essential for the complete structural elucidation of oroidin.
Table 4: ¹H and ¹³C NMR Spectroscopic Data for Oroidin (in DMSO-d₆)
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |
| 2 | 123.0 | 6.85 (d, 2.0) |
| 3 | 114.5 | 7.25 (d, 2.0) |
| 4 | 97.2 | - |
| 5 | 121.5 | - |
| 6 | 160.5 | - |
| 7 | 38.5 | 3.95 (t, 6.0) |
| 8 | 118.0 | 6.10 (dt, 16.0, 6.0) |
| 9 | 122.5 | 6.30 (d, 16.0) |
| 11 | 110.0 | 6.50 (s) |
| 12 | 145.0 | - |
| 13 | 135.0 | - |
| NH (pyrrole) | - | 12.5 (br s) |
| NH (amide) | - | 8.50 (t, 6.0) |
| NH₂ (imidazole) | - | 7.0 (br s) |
| NH (imidazole) | - | 11.5 (br s) |
Note: Chemical shifts are referenced to the residual solvent signal. Data synthesized from available literature.
Biological Activity and Mechanism of Action
Oroidin exhibits a broad spectrum of biological activities, with its antibacterial and antibiofilm properties being particularly well-studied.
Antibacterial and Antibiofilm Activity
Oroidin has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Pseudomonas aeruginosa.[10][11] A key aspect of its antibacterial action is the inhibition of biofilm formation.[4][11] Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.
Mechanism of Action
The antibiofilm activity of oroidin is believed to be multifactorial, primarily involving the disruption of quorum sensing and direct damage to the bacterial cell envelope.
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Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is crucial for the formation of biofilms and the production of virulence factors. Oroidin has been shown to interfere with QS signaling in Pseudomonas aeruginosa, leading to a reduction in the production of key virulence factors such as pyocyanin, elastase, and rhamnolipids, all of which are important for biofilm development.[1][8]
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Cell Membrane and Cell Wall Disruption: Studies have indicated that oroidin can compromise the integrity of the bacterial cell membrane and cell wall.[12] This disruption leads to increased permeability, leakage of intracellular components, and ultimately, inhibition of bacterial growth and biofilm formation.
Visualizations
Experimental Workflow for Oroidin Isolation
Caption: Workflow for the isolation of oroidin from Agelas sponges.
Proposed Mechanism of Oroidin's Antibiofilm Action
Caption: Oroidin's dual mechanism of inhibiting bacterial biofilm formation.
Conclusion
Oroidin, a prominent member of the bromopyrrole alkaloids from Agelas sponges, continues to be a molecule of significant interest in the field of marine natural products and drug discovery. Its potent antibacterial and, particularly, its antibiofilm activities, position it as a valuable lead compound for the development of novel therapeutics to combat antibiotic-resistant infections. This technical guide provides a consolidated resource for researchers, offering detailed protocols for its isolation, comprehensive quantitative and spectroscopic data for its characterization, and an overview of its mechanism of action. Further research into the specific molecular targets of oroidin and the optimization of its structure through medicinal chemistry approaches will be crucial in harnessing its full therapeutic potential.
References
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- 2. researchgate.net [researchgate.net]
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- 4. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quorum Sensing Inhibitory Activities of Oridonin in Pseudomonas Aeruginosa | E3S Web of Conferences [e3s-conferences.org]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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